molecular formula C18H33N3O2 B6623352 N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide

N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide

Cat. No.: B6623352
M. Wt: 323.5 g/mol
InChI Key: LZKXVEBIXCPGGE-UHFFFAOYSA-N
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Description

N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide is a complex organic compound of significant interest due to its unique structure and diverse applications. This compound features a cyclobutyl ring and a diazabicyclo system, which contribute to its chemical and biological activity.

Properties

IUPAC Name

N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O2/c1-18(2,3)23-16-12-14(13-16)4-7-19-17(22)21-11-10-20-8-5-15(21)6-9-20/h14-16H,4-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKXVEBIXCPGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)CCNC(=O)N2CCN3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide typically involves multi-step reactions starting from simpler organic molecules. Key steps may include:

  • Formation of the Cyclobutyl Ring: : This can be achieved through [2+2] cycloaddition reactions involving alkenes.

  • Protection of Functional Groups: : Often necessary to protect reactive groups through the course of the synthesis.

  • Amidation: : The formation of the carboxamide group typically involves coupling reactions between amines and carboxylic acids or their derivatives.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, cost, and environmental impact. This might involve:

  • Catalysts: : Use of specific catalysts to increase reaction efficiency.

  • Solvent Selection: : Choosing solvents that optimize reaction conditions and are easy to remove.

  • Automation: : Implementing automated systems for reaction monitoring and control.

Chemical Reactions Analysis

N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized to form oxides or hydroxyl derivatives.

  • Reduction: : Reduction reactions can convert it to amines or alcohols.

  • Substitution: : Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups.

Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride.

Scientific Research Applications

Chemistry

In chemistry, this compound is used to study reaction mechanisms and explore new synthetic pathways.

Biology

Biologically, it may act as a ligand or inhibitor in various biochemical assays.

Medicine

In medicine, this compound is investigated for its potential pharmacological activities, such as antimicrobial or anti-inflammatory properties.

Industry

Industrially, it could be used in the development of advanced materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide exerts its effects involves:

  • Molecular Targets: : It may target specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Could interact with cellular signaling pathways, influencing processes such as cell growth or apoptosis.

Comparison with Similar Compounds

When compared to similar compounds, N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide stands out due to its unique combination of a cyclobutyl ring and a diazabicyclo structure, which may confer distinct chemical and biological properties.

List of Similar Compounds

  • N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclopentyl]ethyl]-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide

  • N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclohexyl]ethyl]-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide

These compounds share structural similarities but differ in the size and shape of the cycloalkyl ring, which can significantly affect their reactivity and application.

That’s your detailed dive into the world of this compound! Fascinating stuff.

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